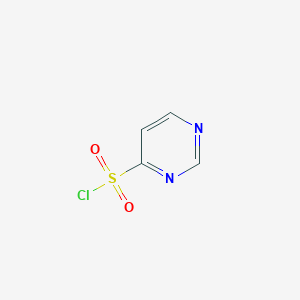![molecular formula C14H13N3 B1399057 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine CAS No. 1408748-72-0](/img/structure/B1399057.png)
2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine
描述
2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine is a nitrogen-containing heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family
作用机制
Target of Action
The primary target of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine is the excitatory amino acid transporter subtype 3 (EAAT3) . EAAT3 plays a crucial role in the reuptake of glutamate, a major excitatory neurotransmitter in the mammalian central nervous system .
Mode of Action
This compound interacts with EAAT3, inhibiting its function . This compound has shown a >20-fold preference for inhibition of EAAT3 over other EAAT subtypes . The specific interaction between the compound and its target results in changes in the transport of glutamate, thereby affecting glutamatergic transmission .
Biochemical Pathways
The inhibition of EAAT3 by this compound affects the glutamatergic system . This system is implicated in numerous neurological and psychiatric disorders. By inhibiting EAAT3, the compound modulates the reuptake of glutamate, thereby affecting the overall glutamatergic transmission .
Result of Action
The inhibition of EAAT3 by this compound can lead to changes in glutamatergic transmission . This can potentially modulate the physiological and pathophysiological processes governed by the glutamatergic system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with o-tolylglyoxal under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and eco-friendly processes. These methods may include catalyst-free reactions, green solvents, and operationally simple procedures that avoid tedious purification techniques .
化学反应分析
Types of Reactions
2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives .
科学研究应用
2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
相似化合物的比较
Similar Compounds
2-(p-Tolyl)imidazo[1,2-a]pyridin-3-amine: Similar in structure but with a different position of the methyl group.
2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridin-3-amine: Contains a methylsulfonyl group instead of a tolyl group.
Imidazo[1,2-a]pyrimidine derivatives: These compounds have a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the tolyl group can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .
属性
IUPAC Name |
2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-6-2-3-7-11(10)13-14(15)17-9-5-4-8-12(17)16-13/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVLUNAZDXGCJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N3C=CC=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-[4-(cyanomethyl)phenyl]carbamate](/img/structure/B1398979.png)





![N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine](/img/structure/B1398989.png)
![Butyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1398990.png)

![1-[(2-Chloropyridin-4-yl)methyl]azepane](/img/structure/B1398995.png)
![3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1398996.png)

